Éster metílico de N-(2,4-dinitrofenil)-L-alanina

Descripción general

Descripción

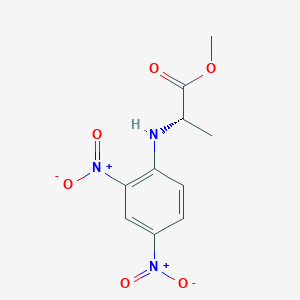

N-(2,4-Dinitrophenyl)-L-alanine methyl ester: is an organic compound that features a dinitrophenyl group attached to an alanine derivative

Aplicaciones Científicas De Investigación

Biochemical Research Applications

N-(2,4-Dinitrophenyl)-L-alanine methyl ester is primarily utilized as a hapten in immunological studies due to its ability to elicit strong immune responses. The presence of the dinitrophenyl group enhances its immunogenicity, making it valuable for:

- Protein Interaction Studies : It is used to probe interactions between proteins and antibodies. The compound's structure allows it to bind covalently with specific amino acid residues in proteins, facilitating the study of enzyme kinetics and protein folding mechanisms.

- Enzyme Kinetics : Researchers employ this compound to investigate the catalytic mechanisms of enzymes by analyzing how they interact with various substrates. Its ability to form stable complexes aids in quantifying enzyme activity and understanding reaction pathways .

- Immunological Assays : N-(2,4-Dinitrophenyl)-L-alanine methyl ester serves as a critical component in assays designed to measure antibody levels and immune responses in various biological samples. Its reactivity with antibodies makes it suitable for developing diagnostic tools for diseases .

Synthetic Chemistry Applications

In synthetic chemistry, N-(2,4-Dinitrophenyl)-L-alanine methyl ester is employed as a reagent for:

- Detection and Quantification of Amino Acids : Its unique structure allows for the formation of stable complexes with amino acids, which can be detected using chromatographic methods. This property is particularly useful in proteomics and metabolic studies .

- Organic Synthesis : The compound can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are instrumental in creating derivatives that may have enhanced properties or novel functionalities.

Industrial Applications

N-(2,4-Dinitrophenyl)-L-alanine methyl ester also finds applications beyond academic research:

- Materials Science : The compound is utilized in the development of nonlinear optical materials due to its unique electronic properties. Its incorporation into polymer matrices can enhance the optical characteristics required for advanced photonic applications.

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows it to be transformed into various bioactive compounds that can be used in drug development .

Case Studies

Several case studies illustrate the applications of N-(2,4-Dinitrophenyl)-L-alanine methyl ester:

- Immunological Response Studies : A study demonstrated how this compound could induce a robust immune response in laboratory mice when used as a hapten conjugated to carrier proteins. This research provided insights into vaccine development strategies targeting specific immune pathways.

- Enzyme Mechanism Elucidation : Another research effort utilized N-(2,4-Dinitrophenyl)-L-alanine methyl ester to investigate the catalytic mechanism of serine proteases. By tracing the interactions between the enzyme and this compound, researchers were able to identify critical active site residues involved in substrate binding.

- Material Development : A recent project explored the incorporation of this compound into polymer matrices for use in photonic devices. The resulting materials exhibited enhanced nonlinear optical properties suitable for advanced telecommunications applications.

Mecanismo De Acción

Target of Action

It is chemically related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase in Enterobacter cloacae .

Mode of Action

Its relative, dnp, is known to act as anoxidative phosphorylation uncoupling agent . This means it disrupts the process by which cells produce ATP, the primary energy currency of the cell. This disruption leads to a rapid loss of ATP, causing the energy to be released as heat .

Biochemical Pathways

Dnp, a related compound, is known to affect theoxidative phosphorylation pathway . This pathway is crucial for energy production in cells, and its disruption can have significant downstream effects on cellular function.

Pharmacokinetics

Studies on dnp have shown that it exhibitsnonlinear pharmacokinetics . This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can significantly impact the bioavailability of the compound.

Result of Action

Dnp, a related compound, is known to causedose-dependent mitochondrial uncoupling , leading to the rapid loss of ATP as heat and potentially causing uncontrolled hyperthermia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester typically involves the reaction of 2,4-dinitrophenylhydrazine with L-alanine methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often catalyzed by acids or bases to facilitate the process .

Industrial Production Methods: Industrial production of N-(2,4-Dinitrophenyl)-L-alanine methyl ester may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: N-(2,4-Dinitrophenyl)-L-alanine methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of N-(2,4-Dinitrophenyl)-L-alanine methyl ester, such as amino derivatives from reduction and different substituted phenyl derivatives from nucleophilic substitution .

Comparación Con Compuestos Similares

2,4-Dinitrophenylhydrazine: Used in similar applications for detecting carbonyl compounds.

2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.

Uniqueness: N-(2,4-Dinitrophenyl)-L-alanine methyl ester is unique due to its specific structure, which combines the reactivity of the dinitrophenyl group with the biological relevance of the alanine derivative. This combination allows it to be used in a wide range of applications, from analytical chemistry to biomedical research .

Actividad Biológica

N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-L-AME) is a synthetic compound derived from L-alanine, characterized by the presence of a dinitrophenyl group. This compound has garnered interest in biochemical and pharmacological research due to its unique interactions with biological molecules, particularly enzymes and proteins. This article explores the biological activity of DNP-L-AME, including its mechanisms of action, applications in scientific research, and relevant case studies.

DNP-L-AME is an organic compound with the molecular formula and a molecular weight of approximately 269.21 g/mol . The compound's structure allows it to interact with various molecular targets, influencing enzymatic activity and protein interactions.

The mechanism of action of DNP-L-AME involves:

- Enzyme Interaction : The dinitrophenyl group can serve as a recognition element that facilitates binding to enzymes or receptors. This interaction may lead to either inhibition or activation of enzymatic reactions.

- Protein Conformation Alteration : Binding to specific amino acid residues can alter the conformation of proteins, impacting their function and stability.

- Cellular Process Disruption : The compound may disrupt normal cellular processes by modulating protein-ligand interactions, which can have downstream effects on cellular signaling pathways.

Biological Activity

DNP-L-AME has been investigated for various biological activities, including:

- Enzyme Kinetics : It is utilized in studies examining enzyme-catalyzed reactions, where it acts as a substrate or inhibitor.

- Protein-Ligand Interactions : The compound is valuable in probing protein structures and functions due to its ability to form covalent bonds with specific residues.

- Potential Diagnostic Applications : Research suggests that DNP-L-AME could be developed as a diagnostic tool for identifying specific proteins associated with diseases.

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that DNP-L-AME could inhibit the activity of certain proteases by covalently modifying active site residues. This was evidenced by a decrease in enzymatic activity in the presence of varying concentrations of DNP-L-AME.

- Protein Interaction Analysis : In another investigation, DNP-L-AME was used to study the binding affinity of various proteins. The results indicated that the compound could significantly alter the binding dynamics between proteins and their ligands, suggesting potential applications in drug design.

- Cellular Studies : Research involving cell cultures revealed that treatment with DNP-L-AME led to changes in nitric oxide production in activated macrophages, indicating its role in modulating immune responses .

Table 1: Summary of Biological Activities

Table 2: Mechanistic Insights

| Mechanism | Description | Implications |

|---|---|---|

| Enzyme Interaction | Binds to active sites on enzymes | Potential drug target |

| Protein Conformation Change | Alters structural dynamics of proteins | Affects signaling pathways |

| Cellular Process Disruption | Modulates cellular responses | Impacts immune function |

Propiedades

IUPAC Name |

methyl (2S)-2-(2,4-dinitroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDDNUKGTCKLDT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595349 | |

| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-63-0 | |

| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the vibrational spectra of N-(2,4-Dinitrophenyl)-L-alanine methyl ester?

A1: Vibrational spectroscopy, including techniques like infrared and Raman spectroscopy, provides crucial insights into the molecule's structure and its various vibrational modes. [] These modes are sensitive to changes in bond lengths, angles, and intermolecular interactions. By analyzing the vibrational spectra and comparing them to theoretical calculations, researchers can confirm the structural assignments of the molecule and gain a deeper understanding of its properties. This knowledge can be further applied to investigate its interactions with other molecules and potential applications.

Q2: How does Density Functional Theory (DFT) contribute to understanding N-(2,4-Dinitrophenyl)-L-alanine methyl ester?

A2: DFT is a powerful computational method used to study the electronic structure and properties of molecules. [] In the context of N-(2,4-Dinitrophenyl)-L-alanine methyl ester, DFT calculations can predict its vibrational frequencies, optimize its geometry, and calculate various thermodynamic parameters. Comparing these calculated values with experimental data, like the vibrational spectra, helps validate the accuracy of the theoretical model and provides a more complete understanding of the molecule's behavior at the atomic level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.